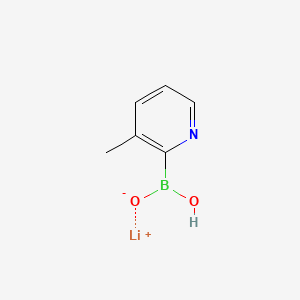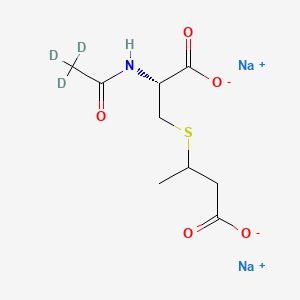
3-Fluoro-4-(4-methoxyphenyl)benzoic acid
Overview
Description
3-Fluoro-4-(4-methoxyphenyl)benzoic acid: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a fluorine atom at the third position and a methoxyphenyl group at the fourth position on the benzoic acid ring
Mechanism of Action
Target of Action
It is known that the compound can undergo various reactions, suggesting it may interact with a range of biological targets .
Mode of Action
The fluoride substituent in 3-Fluoro-4-(4-methoxyphenyl)benzoic acid enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . This suggests that the compound may interact with its targets through these chemical groups, leading to changes in the target’s function or activity .
Biochemical Pathways
The compound can undergo various reactions, including fischer esterification, which could potentially affect various biochemical pathways .
Result of Action
It is known that the compound can afford esters with ligustrazine moiety for the treatment of alzheimer’s disease , suggesting it may have neuroprotective effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Fluoro-4-(4-methoxyphenyl)benzoic acid are largely centered around its carboxylic group and the fluoride substituent . The fluoride substituent enables nucleophilic aromatic substitution
Molecular Mechanism
It is known that the compound can undergo various reactions, including Fischer esterification
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-methoxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-methoxyphenylboronic acid.
Suzuki Coupling Reaction: The 4-methoxyphenylboronic acid undergoes a Suzuki coupling reaction with 3-fluorobromobenzene in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran or toluene at elevated temperatures (around 80-100°C).
Oxidation: The resulting intermediate is then subjected to an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom and methoxy group can participate in electrophilic and nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be employed for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Oxidation: Hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Major Products Formed
Substitution: Products include halogenated or nitrated derivatives.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding hydroxyl derivative.
Scientific Research Applications
3-Fluoro-4-(4-methoxyphenyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is investigated for its properties in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(4-hydroxyphenyl)benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Fluoro-4-(4-methylphenyl)benzoic acid: Similar structure but with a methyl group instead of a methoxy group.
3-Fluoro-4-(4-chlorophenyl)benzoic acid: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
3-Fluoro-4-(4-methoxyphenyl)benzoic acid is unique due to the presence of both a fluorine atom and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-fluoro-4-(4-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-5-2-9(3-6-11)12-7-4-10(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIRDCPNZXELCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681404 | |
| Record name | 2-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-86-7 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2-fluoro-4′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261892-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B578029.png)








![tert-Butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B578047.png)


